molecular formula C14H14BrNO2 B12520634 2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide CAS No. 685112-23-6

2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide

Katalognummer: B12520634
CAS-Nummer: 685112-23-6
Molekulargewicht: 308.17 g/mol
InChI-Schlüssel: XCDGXFXCPPSEQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a methoxy group attached to a naphthalene ring, and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide typically involves the bromination of N-[(2-methoxynaphthalen-1-yl)methyl]acetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is typically purified through recrystallization or chromatography to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The acetamide group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-[(2-methoxynaphthalen-1-yl)methyl]acetamide derivatives with different functional groups.

    Oxidation: Formation of 2-methoxynaphthalene-1-carboxylic acid or 2-methoxynaphthalene-1-aldehyde.

    Reduction: Formation of N-[(2-methoxynaphthalen-1-yl)methyl]amine.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, leading to inhibition or activation of specific biochemical pathways. The acetamide group may also contribute to its binding properties and overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-N-(4-bromophenyl)-N-(2-methoxynaphthalen-1-yl)acetamide
  • 2-Bromo-N-(2-methoxynaphthalen-1-yl)acetamide
  • N-(2-methoxynaphthalen-1-yl)-2-bromoacetamide

Uniqueness

2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

685112-23-6

Molekularformel

C14H14BrNO2

Molekulargewicht

308.17 g/mol

IUPAC-Name

2-bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide

InChI

InChI=1S/C14H14BrNO2/c1-18-13-7-6-10-4-2-3-5-11(10)12(13)9-16-14(17)8-15/h2-7H,8-9H2,1H3,(H,16,17)

InChI-Schlüssel

XCDGXFXCPPSEQD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.